molecular formula C10H15N5O B2516873 (2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone CAS No. 1710661-65-6

(2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone

Cat. No.: B2516873
CAS No.: 1710661-65-6
M. Wt: 221.264
InChI Key: TXNIEIHSQXCUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyrimidine and piperidine rings. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a hydrazinyl group attached to a pyrimidine ring, which is further connected to a piperidinyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method includes the use of hydrazine hydrate as a reagent to introduce the hydrazinyl group into the pyrimidine ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while reduction can produce hydrazones or amines .

Scientific Research Applications

(2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The pyrimidine and piperidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydrazinylpyrimidin-5-yl)(piperidin-1-yl)methanone is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2-hydrazinylpyrimidin-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-14-10-12-6-8(7-13-10)9(16)15-4-2-1-3-5-15/h6-7H,1-5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNIEIHSQXCUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(N=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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